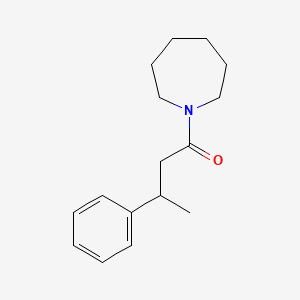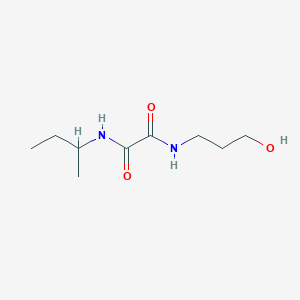![molecular formula C19H18N2O2 B3975481 2-(dimethylamino)-3-[(3-methylphenyl)amino]naphthoquinone](/img/structure/B3975481.png)
2-(dimethylamino)-3-[(3-methylphenyl)amino]naphthoquinone
Descripción general
Descripción
2-(dimethylamino)-3-[(3-methylphenyl)amino]naphthoquinone, also known as DMNQ, is a synthetic compound that has been widely used in scientific research for its unique properties and potential applications. DMNQ belongs to the class of naphthoquinones, which are well-known for their redox properties and biological activities.
Aplicaciones Científicas De Investigación
2-(dimethylamino)-3-[(3-methylphenyl)amino]naphthoquinone has been widely used in scientific research for its unique redox properties and potential applications. This compound can act as an electron acceptor and transfer electrons to oxygen, generating superoxide radicals. This compound has been used to study oxidative stress and mitochondrial dysfunction, which are associated with various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. This compound has also been used to study the effects of oxidative stress on cellular signaling pathways and gene expression.
Mecanismo De Acción
2-(dimethylamino)-3-[(3-methylphenyl)amino]naphthoquinone acts as an electron acceptor and transfers electrons to oxygen, generating superoxide radicals. The superoxide radicals can then react with other molecules, leading to the formation of reactive oxygen species (ROS). The ROS can cause oxidative damage to cellular components such as proteins, lipids, and DNA. This compound has been shown to induce oxidative stress and mitochondrial dysfunction, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce oxidative stress and mitochondrial dysfunction in various cell types. This compound has been shown to cause a decrease in mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases, which are involved in programmed cell death. This compound has also been shown to induce DNA damage and inhibit DNA repair mechanisms, leading to genomic instability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(dimethylamino)-3-[(3-methylphenyl)amino]naphthoquinone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound can induce oxidative stress and mitochondrial dysfunction, which are important mechanisms in various diseases. However, this compound also has limitations. It can be toxic to cells at high concentrations and can cause non-specific effects. This compound can also generate ROS, which can cause oxidative damage to cellular components and interfere with experimental results.
Direcciones Futuras
There are several future directions for 2-(dimethylamino)-3-[(3-methylphenyl)amino]naphthoquinone research. This compound can be used to study the effects of oxidative stress on cellular signaling pathways and gene expression. This compound can also be used to study the role of oxidative stress in disease pathogenesis and to develop new therapies for oxidative stress-related diseases. Future research can also focus on developing new derivatives of this compound with improved properties and reduced toxicity.
In conclusion, this compound is a synthetic compound that has been widely used in scientific research for its unique properties and potential applications. This compound can induce oxidative stress and mitochondrial dysfunction, which are important mechanisms in various diseases. This compound has advantages and limitations for lab experiments, and future research can focus on developing new derivatives and exploring new applications.
Propiedades
IUPAC Name |
2-(dimethylamino)-3-(3-methylanilino)naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12-7-6-8-13(11-12)20-16-17(21(2)3)19(23)15-10-5-4-9-14(15)18(16)22/h4-11,20H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHOIRGSZOLUMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-fluorophenyl)-N-[1-(methylsulfonyl)piperidin-4-yl]-3-phenylpropanamide](/img/structure/B3975398.png)
![3-(4-bromobenzoyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B3975406.png)
![N-[4-(aminosulfonyl)phenyl]-4-phenylbutanamide](/img/structure/B3975421.png)

![N-(4-{[(1,5-dimethylhexyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3975443.png)
acetate](/img/structure/B3975461.png)


![5-[(4-benzyl-1-piperidinyl)methyl]-6-[(4-methyl-1,4-diazepan-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B3975473.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3975482.png)
![5-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B3975484.png)


![methyl N-[(7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]phenylalaninate](/img/structure/B3975496.png)